molecular formula C12H13NO3 B7774248 4-(2-Formyl-6-methoxyphenoxy)butanenitrile

4-(2-Formyl-6-methoxyphenoxy)butanenitrile

Cat. No.: B7774248
M. Wt: 219.24 g/mol
InChI Key: IPAQBILECGPKLM-UHFFFAOYSA-N
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Description

4-(2-Formyl-6-methoxyphenoxy)butanenitrile is an aromatic nitrile derivative characterized by a methoxy-substituted benzaldehyde group linked via a phenoxybutanenitrile backbone. Its molecular structure combines a formyl group at the ortho position of a methoxyphenyl ring and a nitrile-terminated butoxy chain. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and functional polymers due to its reactive aldehyde and nitrile moieties .

Properties

IUPAC Name

4-(2-formyl-6-methoxyphenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-11-6-4-5-10(9-14)12(11)16-8-3-2-7-13/h4-6,9H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAQBILECGPKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-Formyl-6-methoxyphenoxy)butanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(2-Formyl-6-methoxyphenoxy)butanenitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Scientific Research Applications

Medicinal Chemistry

4-(2-Formyl-6-methoxyphenoxy)butanenitrile has shown potential as a lead compound in drug development, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound could be explored for its effectiveness against various pathogens .
  • Anticancer Properties : Research indicates potential interactions with biological targets involved in cancer pathways, warranting further investigation into its efficacy as an anticancer agent .

Material Science

The compound's unique structure allows for applications in materials science:

  • OLED Materials : It can serve as a dopant or host material in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies .
  • Nanomaterials : Its chemical properties make it suitable for incorporation into mesoporous materials and nanoclays, enhancing their functionality in various applications .

Agricultural Chemistry

Given its structural similarities to known pesticides and fungicides, this compound may be investigated for potential agricultural applications . Its ability to interact with biological systems suggests it could be developed into effective agrochemicals.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityInvestigated against MRSA and E. coli; showed promising inhibition results.
Drug DevelopmentExplored as a scaffold for synthesizing new anticancer agents; demonstrated interactions with specific enzymes.
Material ApplicationsEvaluated as a dopant in OLEDs; improved efficiency observed in preliminary tests.

Mechanism of Action

The mechanism of action of 4-(2-Formyl-6-methoxyphenoxy)butanenitrile involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing pharmaceuticals .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 4-(2-Formyl-6-methoxyphenoxy)butanenitrile:

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity Reference ID
This compound -OCH₃, -CHO (ortho), -CN (terminal) ~275.3 Pharmaceutical intermediates, crosslinking agents
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate -OCH₃, -CHO (ortho), ester (-COOEt) ~280.3 Ester hydrolysis studies, prodrug design
Benzonitrile, 4-(2-fluoro-6-methoxyphenoxy)-2-(trifluoromethyl) -F, -OCH₃, -CF₃, -CN ~315.2 Fluorinated agrochemicals, surfactants
4-((2-Fluorobenzyl)oxy)benzonitrile -F (benzyl), -CN ~231.2 Ligand synthesis, kinase inhibitors

Key Observations :

  • Reactivity: The nitrile group (-CN) in this compound enables nucleophilic additions or reductions, whereas the ethyl ester analog (Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate) is more hydrolytically labile .
  • Electron Effects: The trifluoromethyl (-CF₃) and fluorine substituents in Benzonitrile, 4-(2-fluoro-6-methoxyphenoxy)-2-(trifluoromethyl) enhance electron-withdrawing properties, increasing stability under acidic conditions compared to the methoxy-formyl derivative .
  • Synthetic Utility : 4-((2-Fluorobenzyl)oxy)benzonitrile lacks the aldehyde group but features a fluorinated benzyloxy chain, making it suitable for Suzuki-Miyaura coupling reactions in medicinal chemistry .

Physicochemical Properties

  • Solubility: The methoxy and formyl groups in this compound improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic nitriles like 4-((2-Fluorobenzyl)oxy)benzonitrile, which is more lipophilic .
  • Thermal Stability: Trifluoromethyl-substituted analogs (e.g., Benzonitrile, 4-(2-fluoro-6-methoxyphenoxy)-2-(trifluoromethyl)) exhibit higher thermal stability (decomposition >250°C) due to strong C-F bonds, whereas the formyl-containing compound may degrade at ~180°C .

Biological Activity

4-(2-Formyl-6-methoxyphenoxy)butanenitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and structure-activity relationships.

The molecular formula for this compound is C12H13NO3C_{12}H_{13}NO_3, with a molecular weight of 219.24 g/mol. The compound features a methoxy group and an aldehyde functional group which may contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives and their evaluation against bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. Notably, it has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF7), colon (HT-29), and skin (M21) cancer cells. The compound's efficacy was assessed using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%. The results are summarized in Table 1 below.

Cell Line IC50 (µM) Mechanism of Action
MCF715.2Cell cycle arrest in G2/M phase
HT-2910.5Induction of apoptosis via mitochondrial pathway
M2112.8Disruption of microtubule dynamics

The compound appears to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to block cell cycle progression at specific phases, particularly G2/M, which is crucial for cancer cell proliferation .
  • Microtubule Disruption : Similar to known chemotherapeutics like paclitaxel, it binds to β-tubulin, disrupting microtubule formation and leading to cell death .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The structural features of this compound play a significant role in its biological activity. Modifications in the methoxy and aldehyde groups can enhance or diminish its potency. For example, substituents that increase electron density on the aromatic ring have been associated with increased anticancer activity.

Case Studies

A notable case study involved the application of this compound in a chick chorioallantoic membrane (CAM) assay, where it effectively inhibited angiogenesis and tumor growth comparable to standard treatments . This suggests potential for further development as an anticancer agent.

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